6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Description
IUPAC Nomenclature and Molecular Formula Verification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, designating the structure as 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride. This nomenclature specifically identifies the quinoline core structure as the parent heterocycle, with precise positional descriptors indicating the locations of each substituent group. The bromine atom occupies the 6-position of the quinoline ring system, while the 3-methoxyphenyl group is attached at the 2-position, and the carbonyl chloride functional group is positioned at the 4-carbon of the quinoline framework.
Molecular formula verification confirms the composition as C17H11BrClNO2, representing a total molecular weight of 376.6 grams per mole. This formula accounts for seventeen carbon atoms forming the quinoline backbone and attached phenyl ring, eleven hydrogen atoms distributed across the aromatic systems and methoxy group, one bromine atom, one chlorine atom within the carbonyl chloride functionality, one nitrogen atom integral to the quinoline heterocycle, and two oxygen atoms from the methoxy and carbonyl groups respectively. The precision of this molecular formula has been validated through multiple analytical techniques and database confirmations.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C17H11BrClNO2 | |
| Molecular Weight | 376.6 g/mol | |
| CAS Number | 1160265-00-8 |
Chemical database verification through PubChem confirms the structural identity with CID 46779261, establishing this compound within the broader classification of quinoline derivatives with halogen substitutions. The systematic arrangement of functional groups creates unique electronic and steric environments that influence both the chemical reactivity and physical properties of the molecule. Alternative nomenclature systems recognize this compound through various synonyms including MFCD03421104 and ALBB-010873, facilitating cross-referencing across different chemical databases and literature sources.
Properties
IUPAC Name |
6-bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2/c1-22-12-4-2-3-10(7-12)16-9-14(17(19)21)13-8-11(18)5-6-15(13)20-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIYLPODYAJLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromoquinoline-4-one Intermediate
A robust and industrially scalable method for preparing 6-bromoquinoline-4-one involves a three-step process starting from 4-bromoaniline and ethyl propiolate:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Michael addition of 4-bromoaniline to ethyl propiolate to form 3-(4-bromoanilino)ethyl acrylate | Methanol, 30–50 °C, nitrogen atmosphere | Not specified | Stirring under inert atmosphere to avoid oxidation |
| 2 | Cyclization of 3-(4-bromoanilino)ethyl acrylate in diphenyl ether | 200–220 °C, 2 hours | 77–80 | High temperature promotes ring closure to quinoline-4-one |
| 3 | Chlorination of 6-bromoquinoline-4-one with phosphorus trichloride | Toluene reflux, 2 hours | 91–93 | Conversion to 6-bromo-4-chloroquinoline |
This method is noted for its ease of operation, environmental friendliness, and high overall yield (~70% or more), significantly improving upon prior art yields of 26–42% and suitable for industrial scale production.
Introduction of the 3-Methoxyphenyl Group at the 2-Position
The 2-(3-methoxyphenyl) substitution on the quinoline ring is typically introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for aryl-aryl bond formation.
| Method | Description | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Coupling of 6-bromoquinoline-4-carbonyl chloride or acid with 3-methoxyphenylboronic acid | Pd catalyst, base (e.g., K2CO3), solvent (DMF, toluene) | Reflux or 80–100 °C, inert atmosphere | Typically high (not specified for this exact compound) | Enables regioselective arylation at 2-position |
This method allows for the selective installation of the 3-methoxyphenyl group, leveraging the reactivity of the bromine at the 6-position and the boronic acid functionality.
Conversion to Carbonyl Chloride
The final step involves converting the quinoline-4-carboxylic acid or quinoline-4-one intermediate into the corresponding carbonyl chloride using chlorinating agents such as phosphorus trichloride or phosphorus oxychloride.
| Chlorinating Agent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phosphorus trichloride (PCl3) | Reflux in toluene, 2 hours | ~91–93 | Efficient conversion, solid product isolated by filtration |
| Phosphorus oxychloride (POCl3) | Heating at 115 °C, 4 hours | ~32 (in one reported case) | Lower yield, requires workup with NaOH and recrystallization |
Phosphorus trichloride is preferred for higher yields and simpler workup, producing a yellow powder of 6-bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Reactants | Key Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | 3-(4-bromoanilino)ethyl acrylate | 4-bromoaniline + ethyl propiolate | Methanol, 30–50 °C, inert gas | Not specified | Michael addition |
| 2 | 6-bromoquinoline-4-one | 3-(4-bromoanilino)ethyl acrylate | Diphenyl ether, 200–220 °C, 2 h | 77–80 | Cyclization |
| 3 | 6-bromo-4-chloroquinoline | 6-bromoquinoline-4-one + PCl3 | Toluene reflux, 2 h | 91–93 | Chlorination |
| 4 | This compound | 6-bromo-4-chloroquinoline + 3-methoxyphenylboronic acid (via Suzuki coupling) | Pd catalyst, base, reflux | High (typical for Suzuki) | Aryl coupling |
Research Findings and Industrial Relevance
- The described three-step process for 6-bromoquinoline-4-one synthesis is noted for its scalability, environmental friendliness, and high yield, making it suitable for industrial manufacture.
- Suzuki-Miyaura coupling is a well-established and reliable method for introducing the 3-methoxyphenyl group at the 2-position, offering regioselectivity and functional group tolerance.
- Chlorination using phosphorus trichloride is efficient and yields a stable carbonyl chloride intermediate crucial for further functionalization or use in pharmaceutical synthesis.
- Alternative methods using phosphorus oxychloride show lower yields and more complex purification steps.
- Recent advances in catalysis, such as magnetic nanoparticle-supported acid catalysts, have been explored for quinoline carboxylic acid derivatives synthesis, offering solvent-free conditions and catalyst recyclability, though specific application to this exact compound remains to be reported.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is explored for its potential as a pharmacophore in drug design. Its ability to form covalent bonds with biological macromolecules makes it a candidate for developing new therapeutic agents, particularly in targeting cancer cells.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values suggesting potent activity at micromolar concentrations. It is believed to inhibit specific tyrosine kinases involved in cancer progression, leading to apoptosis in affected cells.
Proteomics Research
In proteomics, this compound serves as a reagent for labeling and modifying proteins. Its electrophilic carbonyl chloride group allows it to react with nucleophilic sites on proteins, facilitating the study of protein interactions and functions.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic and optical properties. Quinoline derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and solar cells due to their favorable optoelectronic characteristics.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in proteomics research for protein labeling and modification .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related quinoline derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Substituent Effects on Reactivity and Stability
Positional Isomerism: Methoxyphenyl Groups
- Target Compound: The 3-methoxyphenyl group provides moderate steric hindrance and electron-donating effects via the methoxy group, stabilizing the quinoline core while directing electrophilic substitution reactions .
Halogen Substitution: Bromine vs. Chlorine
- 6-Bromo Target Compound : Bromine’s larger atomic radius and polarizability increase molecular weight (406.6 g/mol) and may enhance intermolecular halogen bonding, affecting crystallinity .
- 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (): Chlorine’s smaller size reduces molecular weight and may lower melting points compared to brominated analogs. However, chlorine’s stronger electron-withdrawing effect could accelerate carbonyl chloride reactivity .
Aromatic Ring Variations
- Pyridinyl Analogs (e.g., ): Replacing the 3-methoxyphenyl group with pyridinyl rings introduces nitrogen atoms, altering hydrogen-bonding capabilities and solubility. For example, 6-bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (MW: 384.05 g/mol) forms a hydrochloride salt, enhancing aqueous solubility .
Carbonyl Chloride Formation
- Target Compound : Likely synthesized via refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂), a method used for analogous compounds (e.g., reports 90% yields for similar reactions) .
- 6-Bromo-2-(4-(dimethylamino)styryl)quinoline-4-carbonyl chloride (): This compound’s synthesis highlights the reproducibility of SOCl₂-mediated carboxylate activation, with yields exceeding 85% under reflux conditions .
Piperazinyl-Benzamide Derivatives ()
Compounds like D11 (N-Hydroxy-4-(4-(2-(3-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide) are synthesized by coupling the carbonyl chloride with piperazine derivatives. Such modifications enhance solubility and biological activity but require additional purification steps .
Physicochemical Properties
Melting Points and Solubility
- Target Compound : Melting point data is unavailable, but analogs with similar substituents (e.g., 4k in ) melt at 223–225°C, suggesting high thermal stability due to aromatic stacking .
- 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride (): Predicted density of 1.456 g/cm³ and boiling point of 498.3°C indicate significant non-polar character, likely reduced solubility in polar solvents compared to the target compound .
Spectral Data
- NMR Trends: The 3-methoxyphenyl group in the target compound would show distinct $ ^1H $ NMR signals (e.g., methoxy protons at ~3.8 ppm), comparable to D11 (). Halogenated quinolines exhibit characteristic downfield shifts for aromatic protons adjacent to bromine or chlorine .
Biological Activity
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is a compound with a quinoline core that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.64 g/mol. The compound features a bromine atom at the 6-position, a methoxy group at the 3-position of the phenyl ring, and a carbonyl chloride group at the 4-position of the quinoline ring.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. A study highlighted that various arylated quinoline carboxylic acids exhibited significant activity against Mycobacterium tuberculosis (Mtb), with certain derivatives showing IC50 values in the low micromolar range . While specific data on this compound is limited, its structural analogs indicate potential efficacy against bacterial strains.
Anticancer Activity
Research into related quinoline derivatives has shown promising anticancer activities. For instance, derivatives with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 and A549 . The mechanism often involves inhibition of key enzymes or receptors associated with cancer cell proliferation. The presence of halogen substituents, such as bromine, can enhance these effects by increasing lipophilicity and facilitating cellular uptake.
Table 1: Summary of Biological Activities of Quinoline Derivatives
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways or DNA replication. The carbonyl chloride moiety suggests potential reactivity with nucleophiles, which could lead to the formation of biologically active derivatives through acylation reactions.
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is closely linked to their chemical structure. Substituents such as bromine and methoxy groups can significantly influence their pharmacological properties. For example:
- Bromine Substitution : Enhances lipophilicity and may increase biological activity.
- Methoxy Group : Can improve solubility and bioavailability.
Table 2: Structure-Activity Relationships in Quinoline Derivatives
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increased potency against bacteria and cancer cells |
| Methoxy | Improved solubility and potential for enhanced receptor binding |
Case Studies
- Antitubercular Activity : A study demonstrated that certain modified quinolines showed significant inhibition against both replicating and non-replicating forms of Mtb, indicating that structural modifications could lead to enhanced therapeutic profiles .
- Cytotoxicity in Cancer Models : Compounds structurally related to this compound have been tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity . This suggests that similar mechanisms may be applicable to our compound.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride, and how can yield be optimized?
- Methodology : Start with 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS 351329-64-1) and employ chlorination agents like thionyl chloride (SOCl₂) or oxalyl chloride. Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize stoichiometry (e.g., 1:3 molar ratio of acid to SOCl₂) and reflux time (4–6 hrs) to minimize hydrolysis byproducts .
- Key Parameters : Control moisture to prevent acid chloride hydrolysis. Use anhydrous solvents (e.g., dry DCM) and inert atmosphere (N₂/Ar). Confirm product purity via ¹H/¹³C NMR (e.g., carbonyl chloride peak at ~170 ppm in ¹³C NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and methoxy group (δ ~3.9 ppm). ¹³C NMR confirms carbonyl chloride (δ ~165–170 ppm) and quinoline carbons.
- MS : High-resolution mass spectrometry (HRMS) validates molecular ion ([M+H]⁺ at m/z 376.99 for C₁₇H₁₁BrClNO₃).
- FTIR : Confirm C=O stretch (~1750 cm⁻¹) and C-Br (~550 cm⁻¹) .
Q. How should researchers handle the acid chloride moiety safely in lab settings?
- Safety Protocol : Use gloves, goggles, and a fume hood. Quench excess chlorinating agents with ice-cold methanol. Store the compound under inert gas at –20°C to prevent moisture ingress. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystallographic Approach : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine with SHELXL:
- Assign anisotropic displacement parameters for Br, Cl, and O atoms.
- Validate with R-factor (<0.05) and check for twinning using PLATON.
Q. What strategies mitigate byproduct formation during coupling reactions involving this acid chloride?
- Troubleshooting :
- Nucleophilic Substitution : React with amines (e.g., benzylamine) in dry THF at 0°C to suppress side reactions. Monitor by LC-MS for amide formation ([M+H]⁺ expected m/z 460.1).
- Byproduct Identification : Isolate impurities via prep-HPLC and characterize using 2D NMR (COSY, HSQC). Common byproducts include hydrolyzed carboxylic acid (CAS 351329-64-1) or dimerization products .
Q. How do substituents (Br, OMe) influence the electronic properties of the quinoline core?
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO distributions. The electron-withdrawing Br at C6 and electron-donating OMe at C2 create a dipole, enhancing reactivity at C4 carbonyl. Compare with analogs (e.g., 6-chloro derivatives) to predict regioselectivity in cross-coupling reactions .
Q. Can this compound serve as a precursor for metal-catalyzed coupling reactions?
- Experimental Design : Test Suzuki-Miyaura coupling using Pd(PPh₃)₄, aryl boronic acids, and K₂CO₃ in dioxane/water (80°C, 12 hrs). Monitor Br-C4 bond cleavage risk via ¹H NMR. Successful coupling at C6-Br requires steric protection of C4-Cl .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
